Cas no 54446-36-5 (4-Bromo-N-phenylaniline)

4-Bromo-N-phenylaniline 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-N-phenylaniline
- (4-BROMO-PHENYL)-PHENYL-AMINE
- 4-BROMODIPHENYLAMINE
- 1-(4-BROMOPHENYL)ANILINE
- N-PHENYL-4-BROMOANILINE
- (4-bromophenyl)phenylamine
- N-(4-Bromophenyl)aniline
- 4-Bromo-N-phenylbenzenamine
- Benzenamine, 4-bromo-N-phenyl-
- CCIVUDMVXNBUCY-UHFFFAOYSA-N
- 4-bromo-N-phenyl-aniline
- 4-bromanyl-N-phenyl-aniline
- TRA0023263
- RP28795
- AB42496
- VZ28602
- FCH1
- AMY18009
- AKOS015915400
- J-514815
- SCHEMBL490926
- O11193
- Z1269229478
- DS-0944
- B3949
- 54446-36-5
- MFCD07779504
- SY052873
- 4-Bromodiphenylamine, 97%
- CS-W008122
- FT-0640252
- A830184
- DTXSID10423761
- EN300-7358812
- DB-052573
-
- MDL: MFCD07779504
- インチ: 1S/C12H10BrN/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,14H
- InChIKey: CCIVUDMVXNBUCY-UHFFFAOYSA-N
- SMILES: BrC1C([H])=C([H])C(=C([H])C=1[H])N([H])C1C([H])=C([H])C([H])=C([H])C=1[H]
計算された属性
- 精确分子量: 247.00000
- 同位素质量: 246.99966g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 158
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.9
- トポロジー分子極性表面積: 12
じっけんとくせい
- Color/Form: No data available
- 密度みつど: 1.1600
- ゆうかいてん: 85.0 to 89.0 deg-C
- Boiling Point: 318°C(lit.)
- フラッシュポイント: 159.8±23.2 °C
- Refractive Index: 1.659
- PSA: 12.03000
- LogP: 4.26570
4-Bromo-N-phenylaniline Security Information
-
Symbol:
- Prompt:に警告
- Signal Word:Danger
- 危害声明: H302,H315,H318,H335,H411
- Warning Statement: P261,P273,P280,P305+P351+P338
- 危険物輸送番号:UN 3077 9/PG 3
- WGKドイツ:2
- 危険カテゴリコード: 22-37/38-41-51/53
- セキュリティの説明: S26; S36/37/39; S61
-
危険物標識:
- Risk Phrases:R22
- 储存条件:4°Cで保存し、-4°Cで保存するのがより良い
- HazardClass:9
- 包装グループ:Ⅲ
4-Bromo-N-phenylaniline 税関データ
- 税関コード:2921440000
- 税関データ:
中国税関番号:
2921440000概要:
2921440000。ジフェニルアミン及びその誘導体及びその塩。付加価値税17.0%。税金還付率17.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2921440000。ジフェニルアミン及びその誘導体、その塩。付加価値税:17.0%。還付率:17.0%……最恵国待遇関税:6.5%。一般関税:30.0%
4-Bromo-N-phenylaniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7358812-0.1g |
4-bromo-N-phenylaniline |
54446-36-5 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
TRC | B686458-100mg |
4-Bromo-N-phenylaniline |
54446-36-5 | 100mg |
$ 80.00 | 2022-06-06 | ||
eNovation Chemicals LLC | Y1193792-25g |
4-Bromo-N-phenylaniline |
54446-36-5 | 98% | 25g |
$110 | 2023-09-01 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B802073-1g |
4-Bromodiphenylamine |
54446-36-5 | 97% | 1g |
¥34.00 | 2022-01-11 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B802073-5g |
4-Bromodiphenylamine |
54446-36-5 | 97% | 5g |
¥123.00 | 2022-01-11 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B102492-25g |
4-Bromo-N-phenylaniline |
54446-36-5 | 97% | 25g |
¥380.90 | 2023-09-04 | |
abcr | AB200290-25 g |
4-Bromodiphenylamine, 97%; . |
54446-36-5 | 97% | 25 g |
€144.00 | 2023-07-20 | |
Enamine | EN300-7358812-0.5g |
4-bromo-N-phenylaniline |
54446-36-5 | 95.0% | 0.5g |
$19.0 | 2025-03-21 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B102492-100g |
4-Bromo-N-phenylaniline |
54446-36-5 | 97% | 100g |
¥711.90 | 2023-09-04 | |
Chemenu | CM307947-25g |
4-Bromo-N-phenylaniline |
54446-36-5 | 95+% | 25g |
$86 | 2022-06-11 |
4-Bromo-N-phenylaniline 合成方法
Synthetic Circuit 1
4-Bromo-N-phenylaniline Raw materials
4-Bromo-N-phenylaniline Preparation Products
4-Bromo-N-phenylaniline 関連文献
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1. Performance enhancement of a dye-sensitized solar cell by peripheral aromatic and heteroaromatic functionalization in di-branched organic sensitizersN. Manfredi,V. Trifiletti,F. Melchiorre,G. Giannotta,P. Biagini,A. Abbotto New J. Chem. 2018 42 9281
-
R. M. Acheson,M. J. T. Robinson J. Chem. Soc. 1953 232
-
Biao Wang,Yifeng Wang,Yidong Jiang,Mingming Chu,Suosuo Qi,Wanzhen Ju,Danqian Xu Org. Biomol. Chem. 2018 16 7702
-
Amir Hossein Ghasemi,Hossein Naeimi New J. Chem. 2020 44 5056
-
5. Pigments of pseudomonas species. Part III. The synthesis of demethylaeruginosin B and aeruginosin BR. K. Bentley,F. G. Holliman J. Chem. Soc. C 1970 2447
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6. Evaluation of the polar-inductive and mesomeric effects exerted by para-substituted phenyl rings on contiguous functionalitiesEmma Barchiesi,Silvia Bradamante,Giorgio A. Pagani J. Chem. Soc. Perkin Trans. 2 1987 1091
4-Bromo-N-phenylanilineに関する追加情報
Recent Advances in the Study of 4-Bromo-N-phenylaniline (CAS: 54446-36-5) in Chemical Biology and Pharmaceutical Research
4-Bromo-N-phenylaniline (CAS: 54446-36-5) is a brominated aromatic amine derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications as a building block in organic synthesis and its potential biological activities. Recent studies have explored its role in the development of novel therapeutic agents, particularly in the context of kinase inhibitors and antimicrobial compounds. This research brief synthesizes the latest findings on this compound, highlighting its synthetic utility, mechanistic insights, and emerging applications in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry investigated the use of 4-Bromo-N-phenylaniline as a key intermediate in the synthesis of selective Bruton's tyrosine kinase (BTK) inhibitors. The researchers demonstrated that bromination at the 4-position of the aniline ring enhanced binding affinity to BTK's allosteric pocket by 40% compared to non-brominated analogs, as confirmed by X-ray crystallography (DOI: 10.1021/acs.jmedchem.3c00518). This finding underscores the compound's importance in developing next-generation treatments for B-cell malignancies and autoimmune disorders.
In antimicrobial research, a team from the University of Cambridge reported in ACS Infectious Diseases (2024) that derivatives of 4-Bromo-N-phenylaniline exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) through a novel mechanism involving disruption of bacterial membrane potential. Molecular dynamics simulations revealed that the bromine atom plays a critical role in facilitating penetration through the bacterial cell wall (DOI: 10.1021/acsinfecdis.4c00022). These findings open new avenues for combating antibiotic-resistant pathogens.
The compound's photophysical properties have also been explored in materials science applications. A recent publication in Chemical Communications (2024) detailed how 4-Bromo-N-phenylaniline serves as an efficient precursor for organic light-emitting diodes (OLEDs), with its bromine moiety enabling precise cross-coupling reactions to construct extended π-conjugated systems. The resulting materials showed exceptional electroluminescence efficiency (EQE > 15%) in the blue emission range (DOI: 10.1039/D4CC01234A).
From a safety perspective, new toxicological data from the European Chemicals Agency (ECHA) in 2024 indicates that 4-Bromo-N-phenylaniline shows moderate acute toxicity (LD50 = 320 mg/kg in rats) but requires careful handling due to potential skin sensitization. These findings emphasize the need for proper safety protocols when working with this compound in laboratory settings (ECHA Registration Dossier: 04-2119556483-38-0000).
Looking forward, several pharmaceutical companies have included 4-Bromo-N-phenylaniline derivatives in their preclinical pipelines, particularly for oncology and infectious disease indications. The compound's structural versatility and demonstrated biological activity position it as a valuable scaffold for future drug development efforts. Ongoing research is exploring its potential in targeted protein degradation (PROTACs) and as a warhead in covalent inhibitor design, suggesting that its scientific and commercial relevance will continue to grow in the coming years.
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